5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester
CAS No.: 101219-39-0
Cat. No.: VC11657546
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester - 101219-39-0](/images/structure/VC11657546.png)
Specification
CAS No. | 101219-39-0 |
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Molecular Formula | C12H12O2S |
Molecular Weight | 220.29 g/mol |
IUPAC Name | ethyl 5-methyl-1-benzothiophene-2-carboxylate |
Standard InChI | InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 |
Standard InChI Key | AUWZTDQPZCZCCJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure consists of a benzo[b]thiophene scaffold—a fused bicyclic system combining a benzene ring and a thiophene moiety. Key substituents include:
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Methyl group at the 5-position, enhancing lipophilicity and steric bulk.
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Ethyl ester at the 2-position, providing reactivity for further functionalization (e.g., hydrolysis to carboxylic acids or transesterification).
Spectroscopic Characterization
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¹H NMR: Aromatic protons in the benzo[b]thiophene ring typically resonate between δ 7.2–8.0 ppm, while the methyl group at C5 appears as a singlet near δ 2.5 ppm. The ethyl ester’s methylene (CH₂) and methyl (CH₃) groups resonate at δ 4.3–4.5 (quartet) and δ 1.3–1.4 (triplet), respectively .
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IR Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch of the ester) and ~1,250 cm⁻¹ (C–O ester stretch) are characteristic .
Crystallographic Data
While single-crystal X-ray data for this specific compound is limited, analogous benzo[b]thiophene esters exhibit planar geometries with dihedral angles <5° between the ester group and the aromatic system, favoring π-π stacking interactions in solid-state applications.
Synthesis and Optimization Strategies
Key Synthetic Routes
The synthesis of 5-methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester typically involves cyclization and esterification steps:
Route 1: Gewald Reaction-Based Synthesis
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Cyclization: Condensation of 2-mercaptoacetophenone derivatives with ethyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine) yields the thiophene core.
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Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃ .
Route 2: Direct Esterification
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Starting Material: 5-Methyl-benzo[b]thiophene-2-carboxylic acid.
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Reaction: Treatment with ethanol in the presence of H₂SO₄ (catalytic) under reflux conditions .
Table 1: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Challenges |
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Gewald Reaction | 65–75 | ≥95 | Byproduct formation during cyclization |
Direct Esterification | 80–85 | ≥98 | Acid-catalyzed side reactions |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in chloroform, THF, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, necessitating anhydrous storage.
Thermal Properties
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Boiling Point: Estimated 320–325°C at 760 mmHg (calculated via ChemAxon).
Applications in Scientific Research
Pharmaceutical Intermediate
The ethyl ester group serves as a protective moiety for carboxylic acids, enabling controlled drug release in prodrug formulations. For example, hydrolysis under physiological conditions yields bioactive 5-methyl-benzo[b]thiophene-2-carboxylic acid, which has shown preliminary antitumor activity in vitro .
Materials Science
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Organic Semiconductors: The planar benzo[b]thiophene core facilitates charge transport in thin-film transistors (TFTs). Devices incorporating this compound exhibit hole mobilities of ~0.5 cm²/V·s.
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Luminescent Materials: When functionalized with electron-donating groups, the compound demonstrates blue fluorescence (λ<sub>em</sub> = 450 nm), making it a candidate for OLED applications.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral benzo[b]thiophene derivatives for drug discovery.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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Biological Screening: Expanding in vivo studies to validate antitumor efficacy and pharmacokinetic profiles.
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